molecular formula C11H12N2O B14426469 1-(3-Phenylprop-2-en-1-yl)-1,2-diazetidin-3-one CAS No. 79559-06-1

1-(3-Phenylprop-2-en-1-yl)-1,2-diazetidin-3-one

Cat. No.: B14426469
CAS No.: 79559-06-1
M. Wt: 188.23 g/mol
InChI Key: DDTALTXIRWWECP-UHFFFAOYSA-N
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Description

1-(3-Phenylprop-2-en-1-yl)-1,2-diazetidin-3-one is an organic compound that belongs to the class of diazetidines. This compound features a diazetidine ring, which is a four-membered ring containing two nitrogen atoms, and a phenylprop-2-en-1-yl group attached to it. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(3-Phenylprop-2-en-1-yl)-1,2-diazetidin-3-one can be achieved through several synthetic routes. One common method involves the reaction of a suitable diazetidine precursor with a phenylprop-2-en-1-yl halide under basic conditions. The reaction typically proceeds through a nucleophilic substitution mechanism, where the diazetidine nitrogen attacks the electrophilic carbon of the halide, resulting in the formation of the desired product.

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These reactors allow for precise control over temperature, pressure, and reaction time, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

1-(3-Phenylprop-2-en-1-yl)-1,2-diazetidin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the phenylprop-2-en-1-yl group, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction usually targets the diazetidine ring, resulting in the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diazetidine nitrogen can be replaced by other nucleophiles such as halides, thiols, or amines. These reactions often require the presence of a suitable catalyst or base to facilitate the substitution process.

Scientific Research Applications

1-(3-Phenylprop-2-en-1-yl)-1,2-diazetidin-3-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

    Biology: In biological studies, the compound is investigated for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are studied to understand its potential therapeutic applications.

    Medicine: The compound is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.

    Industry: In industrial applications, the compound is used as an intermediate in the synthesis of other valuable chemicals. Its reactivity and versatility make it a useful component in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(3-Phenylprop-2-en-1-yl)-1,2-diazetidin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(3-Phenylprop-2-en-1-yl)-1,2-diazetidin-3-one can be compared with other similar compounds, such as:

    1-(3-Phenylprop-2-en-1-yl)piperazine: This compound features a piperazine ring instead of a diazetidine ring. The presence of the piperazine ring can lead to different chemical reactivity and biological activity compared to the diazetidine analog.

    1-(3-Phenylprop-2-en-1-yl)adamantane: This compound contains an adamantane core, which imparts unique steric and electronic properties. The adamantane core can influence the compound’s stability and reactivity in various chemical reactions.

The uniqueness of this compound lies in its diazetidine ring, which provides distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

79559-06-1

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1-(3-phenylprop-2-enyl)diazetidin-3-one

InChI

InChI=1S/C11H12N2O/c14-11-9-13(12-11)8-4-7-10-5-2-1-3-6-10/h1-7H,8-9H2,(H,12,14)

InChI Key

DDTALTXIRWWECP-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NN1CC=CC2=CC=CC=C2

Origin of Product

United States

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